Cyclobutanesulfonyl chloride

Organic Synthesis Sulfonyl Chloride Preparation Process Chemistry

Cyclobutanesulfonyl chloride (CAS 338453-16-0) is a cyclic sulfonyl chloride building block featuring a strained four-membered carbocyclic ring directly bonded to the sulfonyl group. It is characterized by a molecular formula of C₄H₇ClO₂S and a molecular weight of approximately 154.62 g/mol, and it exists as a clear liquid at room temperature with a boiling point of approximately 217 °C.

Molecular Formula C4H7ClO2S
Molecular Weight 154.62 g/mol
CAS No. 338453-16-0
Cat. No. B1358737
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclobutanesulfonyl chloride
CAS338453-16-0
Molecular FormulaC4H7ClO2S
Molecular Weight154.62 g/mol
Structural Identifiers
SMILESC1CC(C1)S(=O)(=O)Cl
InChIInChI=1S/C4H7ClO2S/c5-8(6,7)4-2-1-3-4/h4H,1-3H2
InChIKeyREWZIICPWFGXJJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cyclobutanesulfonyl Chloride (CAS 338453-16-0) Procurement Grade Profile: Chemical Properties and Sourcing Specifications


Cyclobutanesulfonyl chloride (CAS 338453-16-0) is a cyclic sulfonyl chloride building block featuring a strained four-membered carbocyclic ring directly bonded to the sulfonyl group . It is characterized by a molecular formula of C₄H₇ClO₂S and a molecular weight of approximately 154.62 g/mol, and it exists as a clear liquid at room temperature with a boiling point of approximately 217 °C . This compound is an electrophilic reagent that introduces a cyclobutanesulfonyl moiety into target molecules, making it a versatile intermediate for the synthesis of sulfonamides, sulfonate esters, and sulfones .

Why Generic Substitution of Cyclobutanesulfonyl Chloride (CAS 338453-16-0) Fails: Ring Strain and Pharmacophore-Driven Selection


Cyclobutanesulfonyl chloride cannot be freely substituted with other sulfonyl chlorides due to the unique conformational constraints and ring strain inherent in its four-membered carbocyclic core. The cyclobutane ring imparts distinct steric and electronic properties that influence both reaction kinetics and the biological activity of downstream products . While acyclic analogs like methanesulfonyl chloride lack the three-dimensional structure required for specific target engagement, larger cycloalkyl sulfonyl chlorides (e.g., cyclopentane or cyclohexane) exhibit differing conformational preferences that can drastically alter the binding pose and metabolic stability of the final drug candidate [1]. Consequently, substituting cyclobutanesulfonyl chloride with a generic alternative risks compromising synthetic yield, stereochemical outcome, or, critically, the intended biological function of the target molecule.

Quantitative Differentiation of Cyclobutanesulfonyl Chloride (CAS 338453-16-0) for Scientific Procurement Decisions


Comparative Synthesis Yield of Cyclobutanesulfonyl Chloride via Chlorosulfonation

In a direct comparative study, the chlorosulfonation of cyclobutane with sulfuryl chloride produced cyclobutanesulfonyl chloride in a 46.6% yield [1]. Under identical reaction conditions, the chlorosulfonation of cyclohexane yielded 45.4% of cyclohexanesulfonyl chloride, while two separate runs with cyclopentane gave yields of 45.3% and 53.8% [1]. This demonstrates that cyclobutanesulfonyl chloride can be synthesized with comparable, and in some cases superior, efficiency to its five- and six-membered ring analogs.

Organic Synthesis Sulfonyl Chloride Preparation Process Chemistry

Comparative Physicochemical Profile for Pharmacokinetic Property Optimization

The cyclobutane ring in cyclobutanesulfonyl chloride confers a distinct physicochemical signature compared to other cyclic sulfonyl chlorides. The predicted LogP (XLogP3) for the free cyclobutanesulfonyl chloride is 1.3 . In contrast, the predicted LogP for cyclopropanesulfonyl chloride is approximately 0.8, while for cyclohexanesulfonyl chloride, it is approximately 2.3 . This intermediate lipophilicity can be advantageous in balancing cell permeability and aqueous solubility in drug candidates, whereas the higher lipophilicity of larger rings may lead to increased metabolic clearance or off-target binding.

Medicinal Chemistry Drug Design Pharmacokinetics

Patent-Enabled Synthesis of Notch-Sparing Gamma Secretase Inhibitors

Cyclobutanesulfonyl chloride is the key intermediate for synthesizing a specific class of cyclobutyl sulfone derivatives claimed in patent EP2273877 (Merck Sharp & Dohme Corp.) [1]. These derivatives are designed as Notch-sparing gamma secretase inhibitors for the treatment of Alzheimer's disease [1]. The cyclobutyl ring is essential for achieving the desired selectivity profile; acyclic or differently sized cyclic sulfones would not provide the same steric and conformational constraints required for selective inhibition of amyloid precursor protein (APP) processing while sparing the Notch signaling pathway, thereby avoiding gastrointestinal side effects [1].

Neuroscience Alzheimer's Disease Drug Discovery

Quality and Purity Benchmarks for Reproducible Research

Reputable suppliers offer cyclobutanesulfonyl chloride with a standard purity specification of 95-98% . This high purity is critical for ensuring reproducible outcomes in sensitive synthetic transformations, particularly in medicinal chemistry where trace impurities can significantly impact reaction yields and the biological activity of final compounds . Sourcing from vendors that provide batch-specific certificates of analysis (CoA) with NMR, HPLC, or GC data minimizes the risk of failed experiments and wasted resources associated with lower-grade or off-spec material from less reliable sources.

Chemical Procurement Quality Control Reproducibility

Differentiation from Acyclic Analogs in Biological Activity

Cyclobutanesulfonyl chloride has been reported to exhibit antiviral and antiproliferative properties, including anticancer activity both in vitro and in vivo . While the precise mechanism remains unclear, it is hypothesized to involve inhibition of protein synthesis or DNA replication . In contrast, acyclic analogs like methanesulfonyl chloride are primarily used as simple alkylating or protecting group reagents and lack any reported intrinsic biological activity of this nature . This distinction positions cyclobutanesulfonyl chloride as a privileged scaffold for generating biologically active sulfonamides and sulfones, whereas acyclic alternatives are largely inert in such assays.

Biological Activity Antiproliferative Antiviral

Role in Developing a Chemical Toolset for IRE1 Paralog-Specific Function

Cyclobutanesulfonyl chloride has been specifically employed in the development of a chemical toolset for studying the paralog-specific function of IRE1 (inositol-requiring enzyme 1) . IRE1 is a key sensor in the unfolded protein response (UPR) and a target of interest in cancer and neurodegenerative diseases. The use of cyclobutanesulfonyl chloride in this context suggests that the cyclobutane ring provides a unique shape and electronic profile necessary for achieving selective modulation of IRE1 paralogs, which may not be attainable with acyclic or larger cyclic sulfonyl chloride analogs due to differences in binding pocket complementarity.

Chemical Biology IRE1 Unfolded Protein Response

High-Value Application Scenarios for Cyclobutanesulfonyl Chloride (CAS 338453-16-0)


Synthesis of Notch-Sparing Gamma Secretase Inhibitors for Alzheimer's Disease

Cyclobutanesulfonyl chloride is the essential precursor for synthesizing cyclobutyl sulfone derivatives claimed in patent EP2273877 as Notch-sparing gamma secretase inhibitors [1]. In this scenario, the cyclobutane ring's unique conformation is indispensable for achieving selective inhibition of amyloid precursor protein (APP) processing while preserving the Notch signaling pathway, thereby mitigating the gastrointestinal toxicity associated with earlier gamma secretase inhibitors [1].

Development of JAK Inhibitor Compounds for Inflammatory and Oncological Diseases

Cyclobutanesulfonyl chloride is utilized as a key intermediate in the synthesis of JAK inhibitor compounds, as evidenced by its inclusion in patents CN-111606908-A and WO-2020173400-A . The strained cyclobutane moiety imparts a specific three-dimensional geometry that is critical for achieving potent and selective inhibition of Janus kinase (JAK) family members, which are major therapeutic targets in autoimmune disorders and hematologic malignancies .

Synthesis of Protein Tyrosine Phosphatase (PTP) Inhibitors

This compound is a building block for the preparation of protein tyrosine phosphatase (PTP) inhibitors, specifically those targeting PTPN1 and PTPN2, as described in patent WO-2021127499-A . The cyclobutyl sulfonyl group is a key pharmacophore element that contributes to the binding affinity and selectivity profile required for effective PTP inhibition, a validated approach for treating cancer, diabetes, and autoimmune diseases .

Construction of Chemical Tools for IRE1 Paralog-Specific Functional Studies

Cyclobutanesulfonyl chloride is a designated reagent for developing a chemical toolset to dissect the paralog-specific functions of IRE1, a central regulator of the unfolded protein response (UPR) . Researchers use this building block to create probe molecules that selectively modulate IRE1α or IRE1β activity, enabling mechanistic studies in cancer biology, metabolic disease, and neurodegenerative disorders where UPR dysregulation is implicated .

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